Coralgina
Overview
Description
Preparation Methods
The synthesis of Coralgina involves several steps. One of the optimized methods includes treating hexestrol with sodium hydride in dimethylformamide to form the sodium phenolate. This intermediate is then reacted with diethylaminoethylchloride hydrochloride, followed by treatment with ethereal hydrochloric acid to yield this compound in an overall yield of 85% . Industrial production methods may involve scaling up this process to multi-gram quantities for research and therapeutic applications .
Chemical Reactions Analysis
Coralgina undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include sodium ethoxide, sodium methoxide, potassium carbonate, and dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used in synthetic organic chemistry for the preparation of other complex molecules.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Coralgina involves its interaction with specific molecular targets. It inhibits the reduction of desmosterol to cholesterol, thereby exhibiting hypocholesteremic activity . This inhibition increases free cholesterol and total phospholipids in the liver, affecting lipid metabolism .
Comparison with Similar Compounds
Coralgina is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Hexestrol: The parent compound from which this compound is derived.
Diethylstilbestrol: Another synthetic estrogen with different biological activities.
Properties
IUPAC Name |
2-[4-[4-[4-[2-(diethylamino)ethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-diethylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O2.2ClH/c1-7-29(25-13-17-27(18-14-25)33-23-21-31(9-3)10-4)30(8-2)26-15-19-28(20-16-26)34-24-22-32(11-5)12-6;;/h13-20,29-30H,7-12,21-24H2,1-6H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZRPIFUDMQNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCCN(CC)CC)C(CC)C2=CC=C(C=C2)OCCN(CC)CC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2691-45-4 (Parent) | |
Record name | Hexestrol bis(diethylaminoethyl ether) dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40988757 | |
Record name | N,N'-{Hexane-3,4-diylbis[(4,1-phenylene)oxyethane-2,1-diyl]}bis(N-ethylethan-1-amine)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69-14-7 | |
Record name | Hexestrol bis(diethylaminoethyl ether) dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-{Hexane-3,4-diylbis[(4,1-phenylene)oxyethane-2,1-diyl]}bis(N-ethylethan-1-amine)--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40988757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYLAMINOETHOXYHEXESTROL DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU18TJT1QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary finding of the research on Diaethiphenum's effect on blood vessels?
A1: The research primarily demonstrates that Diaethiphenum, when administered intravenously or intracarotidly, can reduce the tonicity of both intracranial and extracranial blood vessels in anesthetized cats. [] This suggests that the compound may have vasodilatory effects, potentially influencing blood pressure and cerebral blood flow.
Q2: How does Diaethiphenum's effect on blood vessels compare to other compounds?
A2: Interestingly, the study reveals that Diethylstilbestrol, a compound structurally similar to Diaethiphenum, also exhibits a similar effect on brain vasculature. [] This finding hints at a potential structure-activity relationship, where specific structural features might be responsible for the observed vasodilatory effects. Further research is needed to explore this relationship in detail.
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